2,3,4-Trimethylbenzaldehyde
CAS No.: 70679-68-4
Cat. No.: VC3989535
Molecular Formula: C10H12O
Molecular Weight: 148.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 70679-68-4 |
---|---|
Molecular Formula | C10H12O |
Molecular Weight | 148.2 g/mol |
IUPAC Name | 2,3,4-trimethylbenzaldehyde |
Standard InChI | InChI=1S/C10H12O/c1-7-4-5-10(6-11)9(3)8(7)2/h4-6H,1-3H3 |
Standard InChI Key | RPZOPDOUASNMNP-UHFFFAOYSA-N |
SMILES | CC1=C(C(=C(C=C1)C=O)C)C |
Canonical SMILES | CC1=C(C(=C(C=C1)C=O)C)C |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
2,3,4-Trimethylbenzaldehyde, systematically named as 2,3,4-trimethylbenzaldehyde (IUPAC), is identified by the SMILES notation , reflecting its trisubstituted aromatic structure . The compound’s molecular weight is 148.20 g/mol, with a computed PubChem CID of 2752597 .
Three-Dimensional Conformation
The compound’s 3D structure features a planar benzene core with methyl groups inducing steric hindrance, altering electron density distribution. Computational models predict a boiling point of 518.48 K and a critical temperature () of 731.53 K . The McGowan molar volume is 129.57 mL/mol, indicating moderate molecular packing efficiency .
Table 1: Key Physicochemical Properties of 2,3,4-Trimethylbenzaldehyde
Property | Value | Unit | Source |
---|---|---|---|
Molecular Weight | 148.20 | g/mol | |
Boiling Point () | 518.48 | K | |
Critical Temperature () | 731.53 | K | |
Gibbs Free Energy () | 17.32 | kJ/mol | |
Enthalpy of Formation () | -133.19 | kJ/mol |
Synthesis and Industrial Production
Friedel-Crafts Alkylation Methodology
The most efficient synthesis route involves Friedel-Crafts alkylation of mesitylene (1,3,5-trimethylbenzene) with dichloromethyl methyl ether () under anhydrous aluminum chloride () catalysis . This method achieves yields exceeding 88% under optimized conditions:
The reaction mechanism proceeds via electrophilic aromatic substitution, where activates dichloromethyl methyl ether to generate a reactive acylium ion (), which attacks mesitylene’s electron-rich aromatic ring .
Industrial Scalability
Thermodynamic and Kinetic Properties
Phase Transition Data
The compound exhibits a fusion enthalpy () of 16.82 kJ/mol and vaporization enthalpy () of 48.84 kJ/mol . Its liquid-phase viscosity decreases with temperature, following the relationship:
Solubility and Partitioning
2,3,4-Trimethylbenzaldehyde has a calculated octanol-water partition coefficient () of 2.424, indicating moderate hydrophobicity . Its water solubility () is -3.14, consistent with limited aqueous miscibility .
Biological Activity and Applications
Table 2: Acaricidal Activity of Benzaldehyde Derivatives
Compound | LD (µg/cm) | Target Organism | Source |
---|---|---|---|
2,4,5-Trimethylbenzaldehyde | 0.21 | D. farinae | |
2,3-Dimethylbenzaldehyde | 0.46 | D. pteronyssinus | |
4-Methylbenzaldehyde | 1.17 | H. longicornis |
Natural Occurrence and Phytochemical Roles
2,3,4-Trimethylbenzaldehyde occurs naturally in Cenolophium denudatum and Carum carvi, suggesting a role in plant defense mechanisms against herbivores or pathogens . Its biosynthesis likely involves methylation of protoaldehyde intermediates via S-adenosyl methionine (SAM)-dependent transferases.
Future Research Directions
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Ecotoxicology: Assess environmental persistence and bioaccumulation potential in aquatic ecosystems.
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Structure-Activity Relationships: Synthesize derivatives with varied methyl group positions to optimize acaricidal efficacy.
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Catalytic Innovation: Explore heterogeneous catalysts (e.g., zeolites) to improve synthesis sustainability .
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